molecular formula C15H16FN5O B3729764 N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

Cat. No. B3729764
M. Wt: 301.32 g/mol
InChI Key: XCEVQUIQCLTHLN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine, commonly known as FHQ, is a chemical compound that has been widely studied for its potential therapeutic applications. FHQ is a guanidine derivative that has been found to have significant effects on various biochemical and physiological processes.

Mechanism of Action

FHQ acts as a potent inhibitor of the voltage-gated sodium channel, which is responsible for the initiation and propagation of action potentials in neurons. By blocking the sodium channel, FHQ reduces neuronal excitability and can prevent the excessive firing of neurons that can lead to seizures and other neurological disorders. FHQ has also been found to modulate the release of neurotransmitters, such as glutamate and GABA, which are essential for proper brain function.
Biochemical and Physiological Effects:
FHQ has been found to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. FHQ has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, FHQ has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of a wide range of neurological disorders.

Advantages and Limitations for Lab Experiments

FHQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it a viable option for large-scale production. FHQ has also been extensively studied, with a significant amount of research available on its mechanism of action and potential therapeutic applications. However, there are also some limitations to using FHQ in lab experiments. It can be challenging to obtain FHQ in its pure form, and the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of FHQ. One potential area of research is the development of more potent and selective inhibitors of the sodium channel. Additionally, further research is needed to determine the optimal dosage and administration method for FHQ in the treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of FHQ, including its potential for toxicity and interactions with other drugs. Overall, FHQ has significant potential for the treatment of neurological disorders, and further research is needed to fully understand its therapeutic applications.

Scientific Research Applications

FHQ has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on various biochemical and physiological processes, including the regulation of ion channels, neurotransmitter release, and neuronal excitability. FHQ has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c16-9-5-7-10(8-6-9)18-14(17)21-15-19-12-4-2-1-3-11(12)13(22)20-15/h5-8H,1-4H2,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEVQUIQCLTHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 2
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 4
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 5
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 6
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

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